molecular formula C10H7BrN2O4 B1413855 Ethyl 2-bromo-4-cyano-5-nitrobenzoate CAS No. 1805597-56-1

Ethyl 2-bromo-4-cyano-5-nitrobenzoate

Cat. No.: B1413855
CAS No.: 1805597-56-1
M. Wt: 299.08 g/mol
InChI Key: QMYKULIZMMOGJC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-5-nitrobenzoate is an organic compound with the molecular formula C10H7BrN2O4. It is a derivative of benzoic acid and contains several functional groups, including a bromine atom, a cyano group, and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-4-cyano-5-nitrobenzoate typically involves multiple steps. One common method includes the bromination of ethyl benzoate followed by nitration and cyanation. The reaction conditions often involve the use of bromine in the presence of a catalyst, such as iron(III) bromide, for the bromination step. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The final step, cyanation, can be achieved using copper(I) cyanide under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-4-cyano-5-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 2-amino-4-cyano-5-nitrobenzoate.

    Reduction: 2-bromo-4-cyano-5-aminobenzoate.

    Hydrolysis: 2-bromo-4-cyano-5-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-nitrobenzoate has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-5-nitrobenzoate depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its effects are determined by the functional groups present, which can interact with various molecular targets, such as enzymes or receptors. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

    Ethyl 4-bromo-2-cyano-5-nitrobenzoate: Similar structure but with different positions of the functional groups.

    Methyl 2-bromo-4-cyano-5-nitrobenzoate: Similar compound with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-4-9(13(15)16)6(5-12)3-8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYKULIZMMOGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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